molecular formula C20H16N4O2 B11116874 2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11116874
M. Wt: 344.4 g/mol
InChI Key: COSQDPUBMCWVRJ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring, an indole moiety, and an acetohydrazide linkage, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves a multi-step process:

    Formation of Naphthalen-1-ylamine: This can be achieved through the reduction of naphthalen-1-yl nitro compound using hydrogenation or other reducing agents like tin(II) chloride in hydrochloric acid.

    Synthesis of Indole-2,3-dione: Indole-2,3-dione can be synthesized from indole through oxidation using reagents such as potassium permanganate or chromium trioxide.

    Condensation Reaction: The final step involves the condensation of naphthalen-1-ylamine with indole-2,3-dione in the presence of acetic anhydride and a suitable catalyst to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-ylamino)acetohydrazide
  • 2-(naphthalen-1-yloxy)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(naphthalen-1-ylamino)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its specific combination of naphthalene and indole moieties, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C20H16N4O2/c25-18(12-21-16-11-5-7-13-6-1-2-8-14(13)16)23-24-19-15-9-3-4-10-17(15)22-20(19)26/h1-11,21-22,26H,12H2

InChI Key

COSQDPUBMCWVRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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